5-Methoxypicolinimidamide hydrochloride

Catalog No.
S3315323
CAS No.
1179359-60-4
M.F
C7H10ClN3O
M. Wt
187.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxypicolinimidamide hydrochloride

CAS Number

1179359-60-4

Product Name

5-Methoxypicolinimidamide hydrochloride

IUPAC Name

5-methoxypyridine-2-carboximidamide;hydrochloride

Molecular Formula

C7H10ClN3O

Molecular Weight

187.63

InChI

InChI=1S/C7H9N3O.ClH/c1-11-5-2-3-6(7(8)9)10-4-5;/h2-4H,1H3,(H3,8,9);1H

InChI Key

AKXGSCNOQOBHDQ-UHFFFAOYSA-N

SMILES

COC1=CN=C(C=C1)C(=N)N.Cl

Canonical SMILES

COC1=CN=C(C=C1)C(=N)N.Cl

5-Methoxypicolinimidamide hydrochloride is a chemical compound with the molecular formula C7H10ClN3OC_7H_{10}ClN_3O and a molecular weight of 187.63 g/mol. It is characterized by a methoxy group attached to a picolinimidamide structure, which enhances its solubility and reactivity, particularly as a hydrochloride salt. This compound is notable for its potential applications in organic synthesis and biological studies, especially in the context of nickel-catalyzed reactions that form carbon-nitrogen bonds, which are essential in pharmaceutical chemistry .

  • No information on safety hazards like toxicity, flammability, or reactivity is documented in scientific literature.

Future Research

As scientific research is constantly evolving, it is possible that future studies may explore the potential applications of 5-Methoxypicolinimidamide hydrochloride. However, due to the limited information currently available, it is difficult to predict the specific research areas where it might be investigated.

  • Due to the lack of publicly available information, the information provided above is based on limited data and should be interpreted with caution.
  • Further research is necessary to determine the specific scientific research applications of 5-Methoxypicolinimidamide hydrochloride.
, including:

  • Oxidation: This compound can be oxidized using common oxidizing agents to form more complex derivatives.
  • Cross-Coupling Reactions: It is particularly relevant in nickel-catalyzed cross-coupling reactions, where it serves as a ligand that facilitates the formation of carbon-nitrogen bonds between nitrogen-containing heterocycles and alkyl halides.
  • Substitution Reactions: The methoxy group can undergo nucleophilic substitution, affecting the reactivity of the compound in synthetic pathways.

The biological activity of 5-Methoxypicolinimidamide hydrochloride is an area of ongoing research. Preliminary studies suggest that compounds with similar structures may exhibit antimicrobial and anticancer properties. Its role as a ligand in catalytic processes may also indicate potential applications in drug development, particularly in synthesizing biologically active compounds.

Several methods have been reported for the synthesis of 5-Methoxypicolinimidamide hydrochloride:

  • Direct Amidation: This method involves the reaction of 5-methoxypicolinic acid with appropriate amines under acidic conditions to form the imidamide.
  • Coupling Reactions: Utilizing coupling agents to facilitate the formation of the imidamide bond between methoxy-substituted pyridine derivatives and amines.
  • Hydrochloride Salt Formation: The final step usually involves treating the base form of the compound with hydrochloric acid to produce the hydrochloride salt, enhancing solubility for further applications.

5-Methoxypicolinimidamide hydrochloride has several potential applications:

  • Organic Synthesis: Its utility as a reagent in cross-coupling reactions makes it valuable for synthesizing complex organic molecules, particularly in pharmaceutical research.
  • Catalysis: As a ligand in nickel-catalyzed reactions, it aids in optimizing reaction conditions for better yields .
  • Biological Research: Investigations into its biological activity could lead to new therapeutic agents targeting various diseases.

Interaction studies involving 5-Methoxypicolinimidamide hydrochloride primarily focus on its behavior as a ligand in catalytic processes. These studies are crucial for understanding how this compound interacts with metal catalysts like nickel, influencing reaction efficiency and selectivity. Insights gained from these interactions can help optimize synthetic methodologies and improve yields in organic chemistry.

Several compounds share structural similarities with 5-Methoxypicolinimidamide hydrochloride. Here is a comparison highlighting their unique features:

Compound NameCAS NumberSimilarity IndexUnique Features
N-Hydroxy-5-methoxypicolinimidamide327056-65-50.91Hydroxy group enhances solubility and reactivity
4-(Pentyloxy)picolinimidamide hydrochloride1179362-46-90.81Alkoxy substitution may alter biological activity
(5-Methoxypyridin-2-yl)methanamine905306-69-60.84Amino group provides different reactivity profile
Picolinimidamide hydrochloride51285-26-80.74Base form without chloro or methoxy substitutions

These comparisons underscore the uniqueness of 5-Methoxypicolinimidamide hydrochloride regarding its specific functional groups and potential reactivity profiles, making it a valuable compound in both synthetic and biological contexts .

Comparative Analysis of Direct Amidation vs. Multi-Step Functionalization Strategies

Direct amidation routes for 5-methoxypicolinimidamide synthesis typically involve activating 5-methoxypicolinic acid derivatives for coupling with ammonia or substituted amines. For instance, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) enables subsequent reaction with ammonium hydroxide to form the imidamide core. However, this approach faces challenges in regioselectivity and purification due to the hydrochloride salt’s hygroscopic nature.

Multi-step functionalization strategies, conversely, prioritize modular assembly. A representative pathway begins with 2,5-dibromopyridine, where methoxy group introduction via nucleophilic aromatic substitution (SNAr) with sodium methoxide in methanol achieves 5-bromo-2-methoxypyridine in 98% yield. Subsequent palladium-catalyzed cyanation replaces the bromine with a nitrile group, followed by amidine formation through reaction with lithium bis(trimethylsilyl)amide (LiHMDS). This sequence offers superior control over intermediate purification, albeit with increased step count.

StrategyYieldKey AdvantageLimitation
Direct amidation70-80%Fewer synthetic stepsPoor regioselectivity
Multi-step functionalization85-95%High purity intermediatesExtended reaction timeline

Optimization of Reaction Conditions for High-Yield Imidamide Formation

Critical parameters for imidamide formation include temperature, stoichiometry, and proton scavengers. In the cyanation step, maintaining anhydrous conditions at 80–100°C prevents hydrolysis of the nitrile intermediate. A 2:1 molar ratio of zinc cyanide to 5-bromo-2-methoxypyridine in dimethylacetamide (DMAc) with 1 mol% Pd(PPh₃)₄ achieves 92% conversion.

For the final amidination, LiHMDS in tetrahydrofuran (THF) at −78°C ensures deprotonation of ammonia, facilitating nucleophilic attack on the nitrile. Quenching with HCl gas precipitates the hydrochloride salt with 89% efficiency. Alternative bases like potassium tert-butoxide (t-BuOK) in dichloromethane (DCM) yield comparable results but require stringent moisture control.

Solvent and Catalyst Systems in Contemporary Synthesis Protocols

Solvent polarity profoundly influences reaction kinetics in methoxypyridine functionalization. Polar aprotic solvents (DMF, DMAc) enhance SNAr rates for methoxy group installation due to improved stabilization of the transition state. In contrast, THF’s moderate polarity optimizes amidine cyclization by balancing nucleophilicity and solubility.

Catalyst selection varies by step:

  • Methoxy introduction: NaOH in methanol enables cost-effective bromide displacement.
  • Cyanation: Pd/Xantphos systems provide robust activity for aryl bromide conversion.
  • Amidine formation: Non-nucleophilic bases (LiHMDS) prevent undesired side reactions with electrophilic nitriles.

A comparative solvent study revealed the following performance:

SolventDielectric ConstantReaction Rate (k, ×10⁻³ s⁻¹)Yield
DMF36.74.295%
THF7.53.189%
Methanol32.72.882%

Nickel-Catalyzed C–N Bond Formation Mechanisms

The compound acts as a tridentate ligand in nickel-catalyzed cross-electrophile couplings, forming a coordination complex that facilitates single-electron transfer processes. Density functional theory (DFT) calculations reveal that the methoxy group at the 5-position of the pyridine ring lowers the activation energy for oxidative addition by 12–15 kJ/mol compared to unsubstituted analogs [6]. This electronic modulation accelerates the rate-determining transmetallation step while maintaining the nickel center in the optimal oxidation state (Ni⁰/Niᴵᴵ) throughout the catalytic cycle.

Key mechanistic features include:

  • Preferential binding through the pyridine nitrogen and amidine nitrogens creates a distorted trigonal planar geometry around nickel
  • The methoxy group’s +M effect increases electron density at the metal center, stabilizing transition states during aryl halide activation
  • Steric shielding from the methoxy substituent prevents unwanted dimerization of catalytic intermediates [3] [5]

Experimental evidence from coupling reactions of 3-bromopyridine derivatives shows turnover numbers (TON) exceeding 1,400 when using this ligand, compared to TON < 800 for conventional 2,2'-bipyridine systems under identical conditions [5].

Ligand Design Principles for Enhanced Catalytic Efficiency

The ligand’s performance stems from strategic structural modifications:

Electronic Effects

  • Methoxy substitution at C5 creates an electron-rich pyridine ring ($$E_{1/2} = -1.23\ \text{V vs SCE}$$) versus $$-1.07\ \text{V}$$ for unsubstituted analogs), enhancing oxidative addition rates [5]
  • Amidine protonation state (pKa ≈ 6.8 in DMSO) enables pH-dependent control over metal coordination geometry [4]

Steric Considerations

  • The 5-methoxy group creates a 142° dihedral angle between pyridine and amidine planes, preventing π-stacking of aromatic substrates
  • Methyl groups on the amidine nitrogen provide optimal cone angles (θ ≈ 92°) for substrate access while maintaining catalyst stability [3]

Comparative studies show that replacing the methoxy with ethoxy groups decreases catalytic activity by 35%, while bulkier isopropoxy substituents completely inhibit reaction progress due to excessive steric hindrance [5].

Solvent Effects on Reaction Kinetics and Selectivity Profiles

Solvent parameters critically influence catalytic performance:

SolventDielectric ConstantDonor NumberYield (%)Selectivity (C–N/C–C)
DMF36.726.6688.2:1
DMSO46.729.8729.1:1
NMP32.227.37510.3:1
3-MeO-THF7.58.0414.7:1

Data adapted from nickel-catalyzed couplings of 2-bromopyridine with cyclohexylamine [5] [6]. Polar aprotic solvents with high donor numbers (DN > 25) maximize yields by stabilizing charged intermediates while minimizing ligand dissociation. Adding 10 vol% ethylene glycol dimethyl ether improves mass transfer in viscous media without compromising selectivity [3].

Comparative Performance Against Traditional Picolinamide Ligands

Benchmarking against common ligand classes reveals significant advantages:

Catalytic Activity Comparison

Ligand TypeTONTOF (h⁻¹)Byproduct Formation (%)
5-Methoxypicolinimidamide1420896.2
Picolinamide7804818.7
2,2'-Bipyridine9506314.9
Terpyridine1120719.8

Data from coupling of 4-bromoacetophenone with benzylamine at 80°C [3] [5]. The methoxypicolinimidamide system shows particular advantages in suppressing β-hydride elimination (≤2% vs 8–12% for other ligands) and enabling room-temperature reactions with electron-deficient aryl halides.

Structural analysis of catalyst resting states by X-ray absorption spectroscopy reveals shorter Ni–N bonds (1.98 Å vs 2.04–2.11 Å for comparators), indicating stronger metal-ligand interactions that prevent catalyst decomposition [6]. This enhanced stability allows catalyst loadings as low as 0.25 mol% in large-scale applications without significant activity loss.

Density Functional Theory Analysis of Coordination Geometries

Density Functional Theory calculations have been extensively employed to characterize the coordination geometries of 5-Methoxypicolinimidamide hydrochloride and related picolinimidamide derivatives [3] [4]. The compound exhibits distinct coordination modes when interacting with transition metal centers, particularly nickel complexes used in cross-coupling catalysis [2] [4].

The optimized molecular geometry reveals a planar pyridine core with the methoxy group adopting specific orientations to minimize steric hindrance [5]. Density Functional Theory studies using the B3LYP functional with 6-311G+(d,p) basis sets have demonstrated that the compound can adopt multiple coordination modes depending on the metal center and reaction conditions [3] [6].

Table 1: Density Functional Theory Calculated Geometric Parameters for 5-Methoxypicolinimidamide hydrochloride

ParameterCalculated ValueMethodReference
C-N bond length (pyridine)1.342 ÅB3LYP/6-31G(d) [6]
N-C bond length (amidine)1.285 ÅB3LYP/6-31G(d) [6]
C-O bond length (methoxy)1.365 ÅB3LYP/6-31G(d) [6]
Dihedral angle (ring-amidine)0.2°B3LYP/6-31G(d) [6]
Dipole moment3.45 DB3LYP/6-31G(d) [6]

Coordination geometry analysis reveals that 5-Methoxypicolinimidamide hydrochloride preferentially adopts bidentate coordination through the pyridine nitrogen and one of the amidine nitrogens [7] [8]. The computed metal-ligand distances for nickel complexes range from 1.98 to 2.15 Å, consistent with typical nitrogen-donor ligand systems [9] [10]. The coordination sphere around the metal center exhibits distorted square planar or tetrahedral geometries depending on the oxidation state and additional ligands present [7] [8].

Electron Density Mapping for Reactivity Prediction

Molecular electrostatic potential mapping has been utilized to predict the reactivity patterns of 5-Methoxypicolinimidamide hydrochloride [11] [12]. The electron density distribution reveals distinct nucleophilic and electrophilic sites that govern the compound's chemical behavior [13] [14].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis indicates that the pyridine nitrogen serves as the primary electron-donating site, while the amidine carbon exhibits electrophilic character [15] [16]. The methoxy substituent provides additional electron density to the aromatic system, influencing the overall reactivity profile [17] [14].

Table 2: Frontier Molecular Orbital Properties and Reactivity Descriptors

PropertyValueCalculation MethodReference
Highest Occupied Molecular Orbital energy-6.84 eVB3LYP/6-311G+(d,p) [6]
Lowest Unoccupied Molecular Orbital energy-1.23 eVB3LYP/6-311G+(d,p) [6]
Energy gap5.61 eVB3LYP/6-311G+(d,p) [6]
Electronegativity4.04 eVB3LYP/6-311G+(d,p) [6]
Chemical hardness2.81 eVB3LYP/6-311G+(d,p) [6]
Chemical softness0.18 eV⁻¹B3LYP/6-311G+(d,p) [6]

Electron density mapping studies have identified the methoxy oxygen and amidine nitrogens as sites with significant negative electrostatic potential, making them favorable for coordination with electrophilic metal centers [11] [12]. The aromatic carbon atoms adjacent to these heteroatoms show moderate positive potential, indicating potential sites for nucleophilic attack [13] [14].

Hydrogen Bonding Networks in Catalyst-Substrate Complexes

Hydrogen bonding networks play crucial roles in stabilizing catalyst-substrate complexes involving 5-Methoxypicolinimidamide hydrochloride [18] [19]. Computational studies have revealed extensive intramolecular and intermolecular hydrogen bonding patterns that influence the compound's catalytic performance [20] [21].

The amidine functional group serves as both hydrogen bond donor and acceptor, forming networks with solvent molecules and substrate species [18] [22]. The calculated hydrogen bond energies range from 8.5 to 15.2 kJ/mol for various donor-acceptor pairs, indicating moderate to strong hydrogen bonding interactions [18] [19].

Table 3: Hydrogen Bonding Parameters in Catalyst-Substrate Complexes

Hydrogen Bond TypeDistance (Å)Angle (°)Energy (kJ/mol)Reference
N-H···N (intramolecular)2.8516512.3 [18]
N-H···O (intermolecular)2.9217215.2 [18]
C-H···N (weak)3.151458.5 [19]
O-H···N (solvent)2.7817818.7 [20]

Molecular dynamics simulations have demonstrated that hydrogen bonding networks significantly impact the stability and reactivity of nickel-catalyzed cross-coupling reactions [21] [23]. The presence of 5-Methoxypicolinimidamide hydrochloride as a ligand creates specific hydrogen bonding patterns that facilitate substrate binding and product release [22] [24].

Machine Learning Models for Reaction Outcome Prediction

Machine learning approaches have been increasingly applied to predict reaction outcomes involving 5-Methoxypicolinimidamide hydrochloride as a ligand in catalytic systems [25] [26]. Neural network models trained on experimental and computational data have achieved significant accuracy in predicting reaction yields and selectivity [27] [28].

Table 4: Machine Learning Model Performance for Reaction Prediction

Model TypeAccuracy (%)Mean Absolute ErrorTraining Data SizeReference
Neural Network89.38.2% yield15,000 reactions [26]
Random Forest85.711.4% yield15,000 reactions [32]
Graph Neural Network92.16.8% yield25,000 reactions [30]
Transformer Model94.25.1% yield35,000 reactions [28]

The machine learning models have identified key molecular features that correlate with reaction success, including the ligand's coordination geometry, electronic properties, and hydrogen bonding capacity [33] [34]. Feature importance analysis reveals that the methoxy substituent position and amidine configuration are critical parameters for predicting catalytic performance [35] [36].

Other CAS

1179359-60-4

Dates

Last modified: 08-19-2023

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